Cas no 15482-60-7 (Benzenecarbothioamide,N,N-dimethyl-)
Benzenecarbothioamide,N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarbothioamide,N,N-dimethyl-
- N,N-Dimethylbenzenecarbothioamide
- Benzamide, N,N-dimethylthio-
- SMR000457530
- CDS1_000662
- N,N-dimethyl-benzenecarbothioamide
- N,N-(Dimethyl)thiobenzamide
- Benzenecarbothioamide, N,N-dimethyl-
- n,n-dimethylthiobenzamide
- AKOS000350954
- N1,N1-dimethylbenzene-1-carbothioamide
- 15482-60-7
- DTXSID70165736
- Maybridge1_002950
- MLS000833809
- SCHEMBL608389
- HMS2795P13
- DivK1c_001702
- HMS549O02
- OPXCUUJACRRYMC-UHFFFAOYSA-N
- N,N-Dimethylbenzenecarbothioamide #
- NCGC00246671-01
- CHEMBL1477654
-
- Inchi: 1S/C9H11NS/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
- InChI Key: OPXCUUJACRRYMC-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC=CC=1)N(C)C
Computed Properties
- Exact Mass: 165.06133
- Monoisotopic Mass: 165.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.3Ų
- XLogP3: 1.2
Experimental Properties
- Density: 1.083
- Boiling Point: 231°Cat760mmHg
- Flash Point: 93.5°C
- Refractive Index: 1.595
- PSA: 3.24
Benzenecarbothioamide,N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF19563-250mg |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 97% | 250mg |
$193.00 | 2024-04-20 | |
| A2B Chem LLC | AF19563-500mg |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 97% | 500mg |
$249.00 | 2024-04-20 | |
| A2B Chem LLC | AF19563-1g |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 97% | 1g |
$322.00 | 2024-04-20 | |
| A2B Chem LLC | AF19563-5g |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 97% | 5g |
$983.00 | 2024-04-20 | |
| A2B Chem LLC | AF19563-10g |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 97% | 10g |
$1625.00 | 2024-04-20 | |
| A2B Chem LLC | AF19563-25g |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 97% | 25g |
$3130.00 | 2024-04-20 | |
| Aaron | AR00B5QV-500mg |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 95% | 500mg |
$351.00 | 2025-02-13 | |
| Aaron | AR00B5QV-1g |
N,N-Dimethylbenzenecarbothioamide |
15482-60-7 | 95% | 1g |
$468.00 | 2025-02-13 |
Benzenecarbothioamide,N,N-dimethyl- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Benzenecarbothioamide,N,N-dimethyl-
Comprehensive Overview of Benzenecarbothioamide,N,N-dimethyl- (CAS No. 15482-60-7): Properties, Applications, and Industry Insights
Benzenecarbothioamide,N,N-dimethyl- (CAS No. 15482-60-7), also known as N,N-dimethylthiobenzamide, is a sulfur-containing organic compound with significant relevance in chemical synthesis and industrial applications. This compound belongs to the class of thiobenzamides, characterized by the presence of a thioamide functional group (–C(=S)–NR2) attached to a benzene ring. Its molecular formula is C9H11NS, and it exhibits unique physicochemical properties that make it valuable in various fields, including pharmaceuticals, agrochemicals, and material science.
The growing interest in sulfur-containing compounds like Benzenecarbothioamide,N,N-dimethyl- stems from their versatility in organic transformations. Researchers frequently search for "thiobenzamide derivatives uses" or "CAS 15482-60-7 applications," highlighting the demand for innovative applications. Recent studies emphasize its role as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions, which are pivotal in drug discovery and fine chemical synthesis. Additionally, its potential as a photoinitiator in polymer chemistry has garnered attention, aligning with the trend toward sustainable material development.
From a structural perspective, the N,N-dimethyl substitution in Benzenecarbothioamide enhances its solubility in organic solvents, facilitating its use in homogeneous reaction systems. Analytical techniques such as NMR spectroscopy and HPLC-MS are commonly employed to characterize this compound, ensuring purity and consistency for industrial use. Users often inquire about "how to synthesize N,N-dimethylthiobenzamide" or "safety data for CAS 15482-60-7," underscoring the need for accessible technical data and safe handling protocols.
In the pharmaceutical sector, Benzenecarbothioamide,N,N-dimethyl- serves as a precursor for bioactive molecules. Its thioamide moiety is a key pharmacophore in antimicrobial and antiviral agents, reflecting the industry's focus on infectious disease research. Meanwhile, agrochemical applications leverage its derivatives as plant growth regulators, addressing global challenges like food security. Searches for "thiobenzamide in crop protection" or "green chemistry alternatives" highlight the intersection of this compound with sustainable agriculture trends.
Environmental and regulatory considerations are also critical when discussing CAS No. 15482-60-7. While the compound is not classified as hazardous under major regulatory frameworks, proper storage conditions—such as protection from light and moisture—are recommended to maintain stability. Industry professionals frequently explore "biodegradability of thiobenzamides" or "eco-friendly synthesis methods," aligning with the push for greener chemical processes.
In summary, Benzenecarbothioamide,N,N-dimethyl- (CAS No. 15482-60-7) is a multifaceted compound with broad utility across scientific and industrial domains. Its adaptability in catalysis, pharmaceuticals, and materials science positions it as a compound of enduring interest. As research continues to uncover novel applications, this thiobenzamide derivative will likely remain a focal point for innovation, driven by both academic curiosity and practical demands.
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